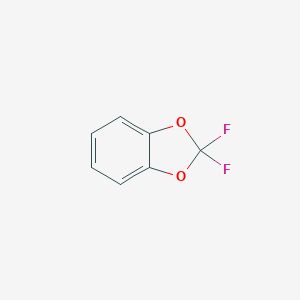

2,2-Difluoro-1,3-benzodioxole

Cat. No. B044384

Key on ui cas rn:

1583-59-1

M. Wt: 158.1 g/mol

InChI Key: DGCOGZQDAXUUBY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05420301

Procedure details

15.8 g (100 mmol) of 2,2-difluoro-1,3-benzodioxole are metallated according to Example 2, at -20° C., with 70 ml (110 mmol) of n-butyllithium (1.58M in hexane) and 12.8 g (110 mmol) of TMEDA in 120 ml of hexane. To the white suspension there is added dropwise at -100° C., over a period of 5 minutes, a solution of 10.4 g (100 mmol) of trimethyl borate in 50 ml of diethyl ether. When the reaction mixture has warmed up and has been stirred for 30 minutes at room temperature, there are added to the precipitated dimethoxy-(2,2-difluoro-1,3-benzodioxol-4-yl)borane, while cooling with ice, 35 ml of 3N sodium hydroxide solution, immediately followed by the addition, over a period of 10 minutes, of 32 ml (~310 mmol) of 30% hydrogen peroxide solution. The yellow-orange emulsion is adjusted to pH 3 with 10% HCl. The aqueous phase is extracted three times with 150 ml of diethyl ether each time. The organic solutions are washed three times with 100 ml of 2N FeSO4 solution each time, then twice with 100 ml of 20% sodium bisulfite solution each time and finally with 50 ml of brine, dried over MgSO4 and concentrated in a vacuum rotary evaporator. Upon distillation of the residue, 8.4 g (48%) of the product distil over in the form of a pale yellow oil at boiling point (b.p.) 135°-139° C./25 mbar.

Name

dimethoxy-(2,2-difluoro-1,3-benzodioxol-4-yl)borane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]1([F:11])[O:6][C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[O:3]1.C([Li])CCC.CN(CCN(C)C)C.B(OC)(OC)[O:26]C.COB(OC)C1C2OC(F)(F)OC=2C=CC=1.[OH-].[Na+].OO.Cl>CCCCCC.C(OCC)C>[OH:26][C:10]1[C:4]2[O:3][C:2]([F:1])([F:11])[O:6][C:5]=2[CH:7]=[CH:8][CH:9]=1 |f:5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

15.8 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1(OC2=C(O1)C=CC=C2)F

|

Step Two

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

70 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

|

Name

|

|

|

Quantity

|

12.8 g

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)CCN(C)C

|

|

Name

|

|

|

Quantity

|

120 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Four

|

Name

|

|

|

Quantity

|

10.4 g

|

|

Type

|

reactant

|

|

Smiles

|

B(OC)(OC)OC

|

Step Five

|

Name

|

dimethoxy-(2,2-difluoro-1,3-benzodioxol-4-yl)borane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COB(C1=CC=CC=2OC(OC21)(F)F)OC

|

Step Six

|

Name

|

|

|

Quantity

|

35 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

32 mL

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

has been stirred for 30 minutes at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the white suspension there is added dropwise at -100° C., over a period of 5 minutes

|

|

Duration

|

5 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

When the reaction mixture has warmed up

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous phase is extracted three times with 150 ml of diethyl ether each time

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic solutions are washed three times with 100 ml of 2N FeSO4 solution each time

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

twice with 100 ml of 20% sodium bisulfite solution each time and finally with 50 ml of brine, dried over MgSO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in a vacuum rotary evaporator

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Upon distillation of the residue, 8.4 g (48%) of the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

distil over in the form of a pale yellow oil at boiling point (b.p.) 135°-139° C./25 mbar

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

OC1=CC=CC=2OC(OC21)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |